2-(3-Cyanophenyl)propanoic acid

Vue d'ensemble

Description

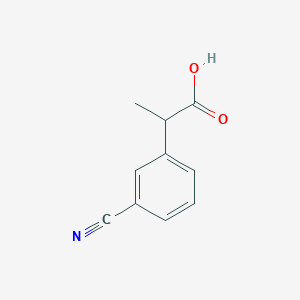

2-(3-Cyanophenyl)propanoic acid is an organic compound characterized by a phenyl ring substituted with a cyano group at the meta position and a propanoic acid moiety

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Acylation: This method involves the acylation of 3-cyanophenylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Hydrolysis of Nitriles: Another approach is the hydrolysis of 3-cyanophenylpropanenitrile under acidic or basic conditions to yield this compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions, optimized for high yield and purity. The process may include steps for purification and separation to ensure the final product meets quality standards.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or their derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine, resulting in 2-(3-aminophenyl)propanoic acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: Various nucleophiles such as Grignard reagents or organolithium compounds.

Major Products Formed:

Oxidation: this compound can be oxidized to form 2-(3-cyanophenyl)propanedioic acid.

Reduction: Reduction of the cyano group yields 2-(3-aminophenyl)propanoic acid.

Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

2-(3-Cyanophenyl)propanoic acid is recognized for its role as a pharmacophore in the development of drugs targeting various diseases. Its structural features allow it to interact effectively with biological targets.

Case Study: Sphingosine-1-Phosphate Receptor Agonists

Recent studies have indicated that derivatives of this compound can function as sphingosine-1-phosphate receptor agonists. These compounds have therapeutic implications for treating conditions such as multiple sclerosis and ulcerative colitis. For instance, Ozaomod, a drug derived from similar chemical frameworks, has shown promise in clinical trials for these diseases .

Table 1: Pharmacological Activities of Related Compounds

| Compound Name | Activity | Target |

|---|---|---|

| Ozaomod | Agonist | Sphingosine-1-phosphate receptor |

| Zeposia | Agonist | Sphingosine-1-phosphate receptor |

Environmental Science

The compound has also been studied for its potential allelopathic effects on plant growth. Research indicates that structural analogs of this compound can inhibit seed germination and root development in certain species, which is crucial for understanding ecological interactions and developing herbicides.

Case Study: Allelopathic Effects on Cuscuta Seeds

In a controlled experiment, various concentrations of this compound were applied to Cuscuta seeds. Results showed a significant reduction in seedling growth and increased necrosis of root apices at higher concentrations .

Table 2: Effects on Seedling Growth

| Concentration (mM) | Seedling Growth (%) | Necrosis Observed (%) |

|---|---|---|

| 0.25 | 80 | 10 |

| 0.5 | 50 | 30 |

| 1 | 20 | 70 |

Biocatalysis Applications

Biocatalysis using enzymes has gained attention for its efficiency in chemical transformations. UbiD-like enzymes, which can catalyze (de)carboxylation reactions, have been explored with substrates related to this compound.

Case Study: Enzyme Catalysis

Research has demonstrated that UbiD-like enzymes can effectively convert substrates derived from this compound into valuable products through biocatalytic processes. This application highlights the potential of using biocatalysts to produce fine chemicals sustainably .

Mécanisme D'action

The mechanism by which 2-(3-cyanophenyl)propanoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparaison Avec Des Composés Similaires

2-(3-Cyanophenyl)propanoic acid is similar to other compounds with phenyl rings substituted with different functional groups. Some similar compounds include:

2-(3-Fluorophenyl)propanoic acid

2-(3-Methoxyphenyl)propanoic acid

2-(3-Nitrophenyl)propanoic acid

These compounds differ in their substituents, which can lead to variations in their chemical properties and biological activities

Activité Biologique

2-(3-Cyanophenyl)propanoic acid is an organic compound characterized by a phenyl ring with a cyano group at the meta position and a propanoic acid moiety. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C10H9NO2

- Molecular Weight: 175.19 g/mol

Physical Properties:

- Melting Point: Data not specified

- Solubility: Soluble in organic solvents; limited solubility in water

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, preventing substrate interaction. This mechanism is crucial in drug development for diseases where enzyme overactivity is a concern.

- Antimicrobial Activity: Studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens, including bacteria and fungi.

Antimicrobial Activity

A study examined the antimicrobial effects of related compounds and found that certain derivatives inhibited the growth of Candida albicans and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some compounds was as low as 64 µg/mL against C. albicans, indicating significant antimicrobial potential .

| Compound | MIC against C. albicans | MIC against S. aureus |

|---|---|---|

| This compound | 64 µg/mL | 128 µg/mL |

| Related Derivative A | 32 µg/mL | 64 µg/mL |

| Related Derivative B | >256 µg/mL | >256 µg/mL |

Enzyme Inhibition Studies

Research has shown that this compound can inhibit enzymes involved in metabolic pathways. For instance, it was observed to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation pathways. Such inhibition suggests potential applications in treating inflammatory diseases .

Case Studies

-

Case Study on Anti-inflammatory Effects:

A study investigated the anti-inflammatory properties of this compound in animal models of arthritis. Results demonstrated a significant reduction in inflammatory markers compared to control groups, supporting its use as a therapeutic agent for inflammatory conditions. -

Case Study on Synthesis and Biological Testing:

A synthesis study produced various derivatives of this compound, assessing their biological activities. Notably, some derivatives exhibited enhanced potency against specific bacterial strains compared to the parent compound, suggesting avenues for further drug development .

Propriétés

IUPAC Name |

2-(3-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7(10(12)13)9-4-2-3-8(5-9)6-11/h2-5,7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFFEXKTLFPELQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.